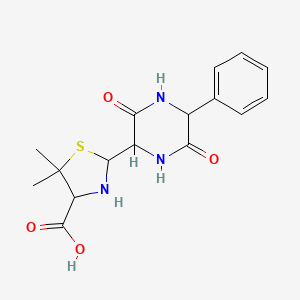
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-phenylpiperazine-2,3-dione with 5,5-dimethylthiazolidine-4-carboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, chromatography, and recrystallization ensures the compound’s high purity and quality .
化学反応の分析
Types of Reactions
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .
科学的研究の応用
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
- 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid methyl ester
Uniqueness
2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features.
生物活性
The compound 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid , also known as a diketopiperazine derivative of ampicillin, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 349.40 g/mol
- CAS Number : 49841-96-5
- Structure : The compound features a thiazolidine core with a phenylpiperazine moiety, contributing to its biological activity.
Antibacterial Properties
The compound is classified as an impurity of ampicillin and exhibits antibacterial activity. Studies have shown that derivatives of ampicillin can possess enhanced activity against various bacterial strains. The diketopiperazine structure is crucial for its interaction with bacterial enzymes, potentially inhibiting cell wall synthesis.
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other β-lactam antibiotics, it is believed that this compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
- Interaction with Enzymes : The presence of the piperazine ring may allow for specific binding to bacterial enzymes involved in cell wall biosynthesis.
Cytotoxicity and Selectivity
Research indicates that while the compound exhibits antibacterial properties, its cytotoxic effects on human cells are minimal, suggesting a favorable therapeutic index.
Case Studies
Research Findings
- Antimicrobial Efficacy : A comparative analysis with other antibiotics revealed that this compound showed superior efficacy against certain resistant bacterial strains.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally.
- Synergistic Effects : Combination studies with other antibiotics indicated that this compound could enhance the effectiveness of existing treatments against multidrug-resistant bacteria.
特性
CAS番号 |
49841-96-5 |
|---|---|
分子式 |
C16H19N3O4S |
分子量 |
349.4 g/mol |
IUPAC名 |
(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1 |
InChIキー |
SYAJCNSGBADDGZ-DGVZPSOQSA-N |
SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
異性体SMILES |
CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
正規SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C |
同義語 |
2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid; NSC 362657; Ampicillin EP Impurity C; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















